molecular formula C23H18N2O4 B2931471 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887887-76-5

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2931471
CAS No.: 887887-76-5
M. Wt: 386.407
InChI Key: LFFRBTPOVYLRIJ-UHFFFAOYSA-N
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Description

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2-phenoxyacetamido intermediates, which are then reacted with benzofuran derivatives under specific conditions to form the final product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use as an antibacterial and anticancer agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and antiproliferative agent makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[(2-phenoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-20(15-28-17-11-5-2-6-12-17)25-21-18-13-7-8-14-19(18)29-22(21)23(27)24-16-9-3-1-4-10-16/h1-14H,15H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFRBTPOVYLRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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